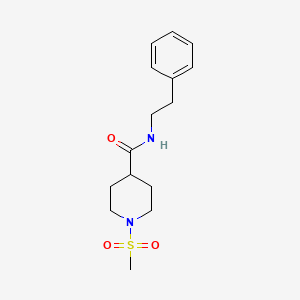![molecular formula C19H20ClNO3 B5695164 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate, also known as CDMB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In
Wirkmechanismus
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate inhibits the activity of HDACs and LSD1 by binding to their active sites. This leads to the accumulation of acetylated histones and the inhibition of gene expression. Additionally, 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been found to induce the expression of certain genes, such as tumor suppressor genes, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been found to inhibit the growth and metastasis of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. However, 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate. One area of interest is the development of more efficient synthesis methods for 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate, which may improve its yield and solubility. Additionally, further studies are needed to fully understand the mechanism of action of 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate and its potential applications in cancer treatment. Finally, the development of 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate derivatives with improved pharmacological properties may lead to the development of more effective anticancer agents.
Synthesemethoden
The synthesis of 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been achieved using various methods. One such method is the reaction between 4-chlorobenzyl chloride and 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid in the presence of a base such as triethylamine. This method yields 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been studied for its potential applications in scientific research. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play a crucial role in the regulation of gene expression and have been implicated in various diseases, including cancer. Therefore, 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been studied as a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl 4-(2,5-dimethylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-13-3-4-14(2)17(11-13)21-18(22)9-10-19(23)24-12-15-5-7-16(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQROJKKYGZHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 4-(2,5-dimethylanilino)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)




![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)

![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)